molecular formula C16H21N5O B2983269 (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-(dimethylamino)phenyl)methanone CAS No. 2197455-80-2

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-(dimethylamino)phenyl)methanone

Cat. No.: B2983269
CAS No.: 2197455-80-2
M. Wt: 299.378
InChI Key: FZDCEZCDFYWLAH-UHFFFAOYSA-N
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Description

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-(dimethylamino)phenyl)methanone is a sophisticated chemical building block designed for advanced medicinal chemistry and drug discovery research. This compound features a hybrid architecture combining a piperidine ring, a 1,2,3-triazole linker, and a dimethylaminophenyl methanone group. This specific molecular framework is of significant interest in the design of novel kinase inhibitors. Heterocyclic compounds containing nitrogen-rich rings like piperidine and triazoles are frequently explored as core scaffolds in developing potent inhibitors for tyrosine kinases, which are prominent targets in oncology and inflammatory diseases . The 1,2,3-triazole moiety can serve as a stable bioisostere for amide bonds, influencing the compound's pharmacokinetic properties and its ability to engage with biological targets through hydrogen bonding and dipole interactions. The 4-(dimethylamino)phenyl group can contribute to electron-donating characteristics and influence the molecule's binding affinity within enzyme active sites. Researchers may utilize this compound as a key intermediate in structure-activity relationship (SAR) studies, particularly in optimizing potency and selectivity for specific kinase targets. It is supplied strictly for research purposes in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-(dimethylamino)phenyl]-[4-(triazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c1-19(2)14-5-3-13(4-6-14)16(22)20-11-7-15(8-12-20)21-17-9-10-18-21/h3-6,9-10,15H,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDCEZCDFYWLAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring. The piperidine ring can be introduced through nucleophilic substitution reactions, and the dimethylamino group can be added through reductive amination.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The reaction conditions would be optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The dimethylamino group can be oxidized to form a nitro group.

  • Reduction: : The triazole ring can be reduced to form an amine.

  • Substitution: : The piperidine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Formation of nitro derivatives.

  • Reduction: : Formation of amine derivatives.

  • Substitution: : Formation of various substituted piperidines.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It has shown potential as an antimicrobial agent.

  • Medicine: : It has been investigated for its pharmacological properties, including its potential use as a drug candidate.

  • Industry: : It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in antimicrobial applications, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

a. Suvorexant

  • Structure: [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone ().
  • Key Differences: Replaces the dimethylamino group with a 5-methyl-2-triazolylphenyl moiety. Incorporates a diazepane ring instead of piperidine.
  • Impact :
    • Suvorexant’s diazepane and chlorobenzoxazole groups enhance its binding to orexin receptors (OX1R/OX2R), making it a clinically approved insomnia drug .
    • Higher molecular weight (462.95 g/mol ) compared to the target compound, likely affecting blood-brain barrier penetration.

b. (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)([1,1'-biphenyl]-4-yl)methanone ()

  • Structure: Biphenyl group replaces the 4-(dimethylamino)phenyl substituent.
  • Key Differences :
    • The biphenyl group increases hydrophobicity (clogP ~3.5 vs. ~2.8 for the target compound).
  • Impact :
    • Enhanced lipophilicity may improve membrane permeability but reduce aqueous solubility.
    • Molecular weight (332.4 g/mol ) is higher due to the biphenyl moiety .

c. Compound 14 ()

  • Structure: (2-(2H-1,2,3-triazol-2-yl)phenyl)(4,4-difluoro-3-(quinolin-3-yloxy)piperidin-1-yl)methanone.
  • Key Differences: Quinolin-3-yloxy and 4,4-difluoropiperidine substituents.
  • Impact: Fluorine atoms improve metabolic stability and bioavailability. Quinoline’s aromaticity may confer fluorescence properties useful in imaging studies .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) logP* Key Substituents Pharmacological Target
Target Compound 284.36 ~2.8 4-(Dimethylamino)phenyl Not specified (likely CNS)
Suvorexant 462.95 ~3.2 Chlorobenzoxazole, diazepane Orexin receptors
Biphenyl Derivative () 332.40 ~3.5 Biphenyl Unknown
Compound 14 () ~450† ~4.0 Quinolinyloxy, 4,4-difluoropiperidine PET imaging probes

*Estimated using fragment-based methods.

Biological Activity

The compound (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-(dimethylamino)phenyl)methanone , often referred to as a triazole derivative, has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The triazole ring is known for its stability and ability to engage in diverse chemical interactions, making it a valuable scaffold in drug design.

Chemical Structure and Properties

This compound consists of three main components:

  • Triazole Ring : A five-membered heterocyclic compound known for its pharmacological properties.
  • Piperidine Ring : A six-membered nitrogen-containing ring that enhances the compound's biological activity.
  • Dimethylamino Phenyl Group : This group can influence the lipophilicity and biological interactions of the compound.

The molecular formula of this compound is C18H22N4OC_{18}H_{22}N_{4}O, and it has a molecular weight of 314.4 g/mol.

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Here are some key findings:

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against a range of bacterial strains and fungi. The mechanism is believed to involve the inhibition of specific enzymes essential for microbial survival.

Anticancer Properties

Several studies have highlighted the anticancer potential of triazole derivatives. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The presence of the piperidine moiety is thought to enhance these effects by interacting with cellular targets involved in cancer progression.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Induces apoptosis via caspase activation
HeLa (Cervical Cancer)10.0Inhibits cell cycle progression
A549 (Lung Cancer)15.0Disrupts mitochondrial function

Neuroprotective Effects

The dimethylamino group contributes to neuroprotective effects observed in various models of neurodegeneration. Studies suggest that this compound may help mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for conditions like Alzheimer's disease.

Case Studies

  • Study on Antimicrobial Efficacy : In a comparative study involving various triazole derivatives, this compound demonstrated superior activity against Staphylococcus aureus compared to standard antibiotics .
  • Anticancer Research : A recent investigation evaluated the cytotoxic effects of this compound on multiple cancer cell lines. Results indicated that it significantly reduced cell viability at concentrations as low as 10 µM .
  • Neuroprotection Study : In vitro assays showed that this compound reduced oxidative stress markers in neuronal cells by over 30%, suggesting a protective role against neurodegenerative processes .

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